![molecular formula C7H14N2O4S2 B13927154 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-](/img/structure/B13927154.png)
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is a chemical compound with the molecular formula C7H14N2O4S2 and a molecular weight of 254.33 g/mol . This compound is characterized by its spirocyclic structure, which includes two nitrogen atoms and two methylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves several steps. One common method includes the reaction of a suitable precursor with methylsulfonyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its chemical structure and the nature of the target. The presence of the spirocyclic structure and the methylsulfonyl groups allows it to form stable complexes with the target molecules, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- can be compared with other similar compounds such as:
2-methanesulfonyl-2,6-diazaspiro[3.3]heptane: This compound has a similar spirocyclic structure but with only one methylsulfonyl group.
2,6-Diazaspiro[3.4]octane: This compound has a larger ring size, which can affect its chemical properties and reactivity.
2,6-Diazaspiro[3.5]nonane: Another related compound with an even larger ring size, offering different steric and electronic properties.
The uniqueness of 2,6-Diazaspiro[3.3]heptane, 2,6-bis(methylsulfonyl)- lies in its specific combination of the spirocyclic structure and the presence of two methylsulfonyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14N2O4S2 |
|---|---|
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2,6-bis(methylsulfonyl)-2,6-diazaspiro[3.3]heptane |
InChI |
InChI=1S/C7H14N2O4S2/c1-14(10,11)8-3-7(4-8)5-9(6-7)15(2,12)13/h3-6H2,1-2H3 |
InChI-Schlüssel |
GKXSOXMBYTXKEA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1CC2(C1)CN(C2)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


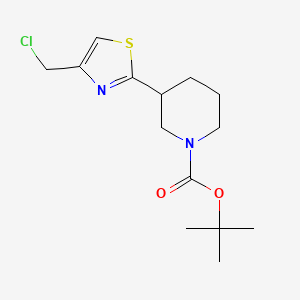
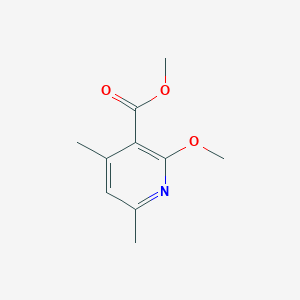
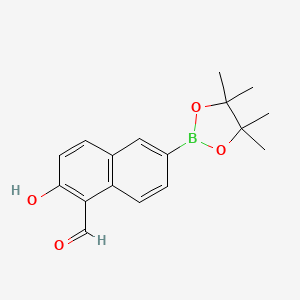
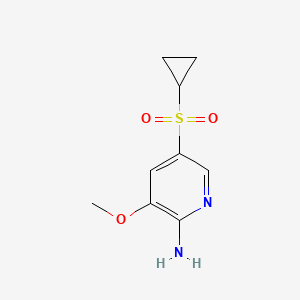
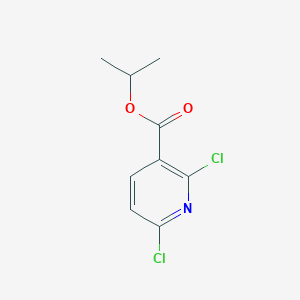
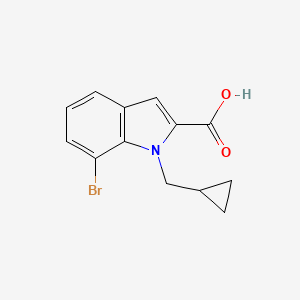

![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
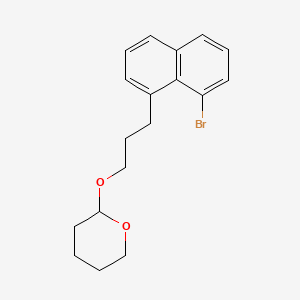
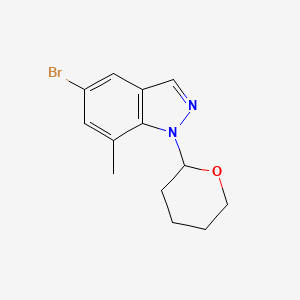
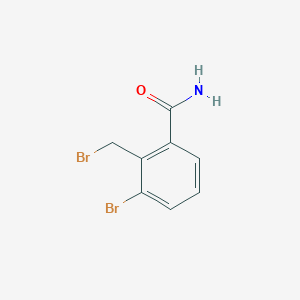
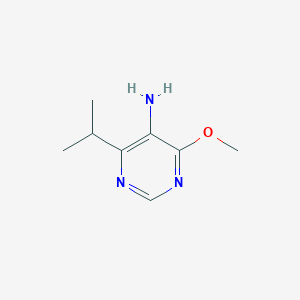
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)

